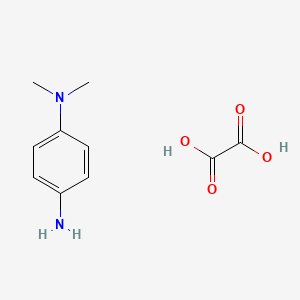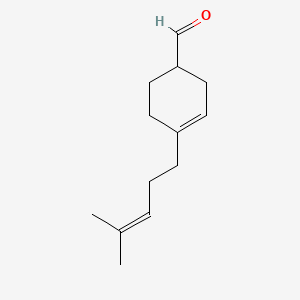
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
描述
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a complex organic compound with the molecular formula C26H18N2O4. It is a derivative of anthraquinone, characterized by the presence of two hydroxy groups and two phenylamino groups attached to the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Amination: The phenylamino groups are introduced through an amination reaction, where aniline or substituted anilines are reacted with the hydroxylated anthracenedione under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Using continuous flow reactors to ensure efficient hydroxylation.
Catalytic Amination: Employing catalysts to enhance the amination process, thereby increasing yield and reducing reaction time.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracenedione core can be reduced to form anthracene derivatives.
Substitution: The phenylamino groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitronium ions or halogens can be used under controlled conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
科学研究应用
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in designing anticancer drugs. The phenylamino groups enhance its ability to bind to DNA, making it a potent molecule for therapeutic applications.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1,5-dihydroxy-: Lacks the phenylamino groups, making it less effective in DNA intercalation.
9,10-Anthracenedione, 1,4-dihydroxy-: Another derivative with different hydroxy group positions, affecting its chemical properties.
Mitoxantrone: A related anthracenedione used as an anticancer drug, known for its ability to intercalate into DNA and inhibit topoisomerase II.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is unique due to the presence of both hydroxy and phenylamino groups, which enhance its chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIBFQOMSWBRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067116 | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25632-28-4 | |
| Record name | 1,5-Dihydroxy-4,8-bis(phenylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25632-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025632284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4,8-bis(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)



![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)




